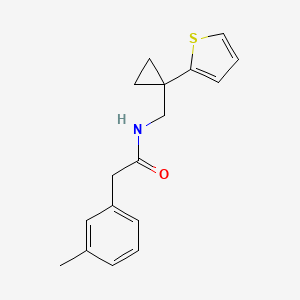

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Description

This compound is a synthetic acetamide derivative characterized by:

- Cyclopropane ring fused to a thiophene heterocycle at the 2-position.

- A methyl linker bridging the cyclopropane-thiophene moiety to the acetamide group.

- A meta-methylphenyl (m-tolyl) substituent on the acetamide’s phenyl ring.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-4-2-5-14(10-13)11-16(19)18-12-17(7-8-17)15-6-3-9-20-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMUQMDOILINLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkenyl halide with a zinc-copper couple and diiodomethane.

Acetamide Formation: The acetamide moiety can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, leaving groups (e.g., halides)

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, aldehydes

Reduction Products: Alcohols, amines

Substitution Products: Amides, esters, ethers

Scientific Research Applications

Medicinal Chemistry Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide has been investigated for its potential therapeutic effects. Notable applications include:

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures may act as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is crucial for:

- Metabolic Regulation : Modulating pathways related to obesity and diabetes.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant properties by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacological Studies

Pharmacological evaluations have demonstrated various bioactivities associated with this compound:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Effects | Exhibited significant reduction in inflammatory markers in vitro. |

| Anticancer Activity | Showed cytotoxic effects against several cancer cell lines. |

| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress. |

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps:

- Formation of the cyclopropyl ring .

- Introduction of the thiophenyl group .

- Acetamide functionalization .

These steps can be optimized through various chemical transformations, enhancing yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Techniques employed include:

- Molecular Docking Studies : To predict binding affinities to target proteins.

- In vitro Assays : To assess biological activity against specific enzymes or receptors.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic contexts:

Case Study 1: Obesity Management

A study demonstrated that a related compound significantly reduced body weight in animal models by inhibiting 11β-HSD1, suggesting a similar potential for this compound.

Case Study 2: Depression Treatment

Clinical trials involving compounds structurally related to this compound showed promising results in alleviating depressive symptoms, warranting further investigation into this compound's efficacy.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide ()

- Structural Similarities :

- Shared m-tolyl substituent on the acetamide.

- Use of a constrained carbocyclic ring (cyclobutane vs. cyclopropane).

- Key Differences: Cyclobutane vs. Biosynthetic origin: Derived from pinonic acid (a terpene), which may confer distinct physicochemical properties (e.g., solubility, chirality) compared to the synthetic thiophene-cyclopropane hybrid .

- Crystallographic Data :

- Stabilized by N–H···O and C–H···O hydrogen bonds, similar to acetamides with aromatic substituents.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structural Similarities :

- Acetamide backbone with aromatic substituents.

- Use of heterocycles (thiazole vs. thiophene).

- Key Differences: Electron-withdrawing substituents: The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the m-tolyl substituent. This impacts reactivity and binding affinity .

N-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide ()

- Structural Similarities :

- Thiophene moiety.

- Incorporation of cyclopropane (as part of the oxadiazole-cyclopropane hybrid).

- Key Differences: Oxadiazole vs. cyclopropane-thiophene: The oxadiazole ring introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity .

2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structural Similarities :

- Acetamide core with aryl substituents.

- Use of methylphenyl (ortho vs. meta substitution).

Pharmacological Implications (Inferred from Structural Data)

- Target Compound : The thiophene-cyclopropane moiety may enhance π-π stacking or hydrophobic interactions in binding pockets, similar to bioactive heterocycles in penicillin analogs ().

- m-Tolyl vs. Dichlorophenyl : The electron-rich m-tolyl group could favor interactions with hydrophobic receptors, while dichlorophenyl analogs may target oxidative stress pathways .

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a cyclopropyl group linked to a thiophenyl moiety and an acetamide functional group. Its molecular formula is , with a molecular weight of 285.4 g/mol. The presence of the thiophenyl ring is significant as it often enhances binding affinity to biological targets, which can lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropylamine : Cyclopropylamine can be synthesized from cyclopropyl bromide and ammonia.

- Introduction of the Thiophene Ring : This is achieved through nucleophilic substitution reactions.

- Acylation : The final step involves acylating the intermediate with m-tolyl acetic acid or its derivatives, often using coupling reagents like EDCI in the presence of a base.

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, particularly as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in regulating cortisol levels, which are linked to metabolic disorders such as obesity and diabetes.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Thiophenemethylamide | Contains a thiophenol group | Known for anti-inflammatory properties |

| N-(4-Methylphenyl)-N'-(thiophen-2-yl)methanamide | Similar amide structure | Potentially active against certain cancer cell lines |

| This compound | Unique combination of groups | Potential inhibitor of 11β-HSD1 |

Anticancer Activity

Research has indicated that this compound may also exhibit anticancer properties. A study involving the NCI's in vitro human disease-oriented tumor cell line screening panel revealed that compounds structurally related to this compound showed notable antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-468 .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing metabolic pathways related to obesity and cancer progression.

Case Studies

In one notable case study, compounds with structural similarities to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer models, suggesting a promising avenue for further research into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.